5,5-Difluorooctahydropentalen-2-amine
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Overview
Description
5,5-Difluorooctahydropentalen-2-amine is an organic compound characterized by the presence of two fluorine atoms and an amine group attached to an octahydropentalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluorooctahydropentalen-2-amine typically involves the fluorination of octahydropentalene derivatives followed by amination. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The subsequent amination can be achieved through reductive amination using reagents like sodium cyanoborohydride or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow chemistry, which allows for precise control over reaction conditions and efficient production. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluorooctahydropentalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Formation of difluoroketones or carboxylic acids.
Reduction: Formation of fully saturated amines.
Substitution: Formation of substituted amines or thiols.
Scientific Research Applications
5,5-Difluorooctahydropentalen-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including potential use as an enzyme inhibitor or receptor ligand.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,5-Difluorooctahydropentalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a potent inhibitor or activator of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,5-Difluoropentalen-2-amine: Lacks the octahydro structure, resulting in different chemical properties.
5,5-Difluorooctahydroindene-2-amine: Similar structure but with an indene ring, leading to variations in reactivity and applications.
5,5-Difluorooctahydrobenzene-2-amine:
Uniqueness
5,5-Difluorooctahydropentalen-2-amine is unique due to its octahydropentalene ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C8H13F2N |
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Molecular Weight |
161.19 g/mol |
IUPAC Name |
5,5-difluoro-2,3,3a,4,6,6a-hexahydro-1H-pentalen-2-amine |
InChI |
InChI=1S/C8H13F2N/c9-8(10)3-5-1-7(11)2-6(5)4-8/h5-7H,1-4,11H2 |
InChI Key |
ZVGNSKWEOGCMNG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C1CC(C2)(F)F)N |
Origin of Product |
United States |
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